2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCSAVVWNUZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350131 | |
| Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-08-4 | |
| Record name | 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116548-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorine-to-Hydroxyl Substitution
A widely reported method involves substituting a chlorine atom at position 2 of 2-chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile with a hydroxyl group. This reaction typically employs strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under elevated temperatures (120–150°C). The process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxide ion attacks the electron-deficient aromatic ring activated by electron-withdrawing groups (e.g., trifluoromethyl and nitrile).
Reaction Conditions :
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Substrate : 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile
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Base : 3–5 equivalents of KOH or NaOH
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Solvent : Solvent-free (neat) or polar aprotic solvents (e.g., DMSO)
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Temperature : 120–150°C
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Time : 12–24 hours
Table 1: Optimization of Substitution Parameters
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KOH | 120 | 24 | 78 |
| NaOH | 150 | 12 | 82 |
| KOH/EtOH | 100 | 36 | 65 |
Key Challenges :
-
Competing side reactions, including hydrolysis of the nitrile group.
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Requires rigorous exclusion of moisture to prevent decomposition.
Condensation and Cyclization Strategies
Knorr-Type Cyclization
A two-step condensation-cyclization approach has been adapted from methods used for structurally analogous nicotinonitriles. This involves:
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Condensation : Reacting methyl trifluoromethyl diketone with 2-cyanoacetamide in the presence of ammonium acetate.
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Cyclization : Treating the intermediate with KOH under solvent-free conditions to form the pyridine ring.
Reaction Pathway :
Conditions :
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Catalyst : Ammonium acetate (10 mol%)
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Base : KOH (2 equivalents)
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Temperature : 25°C (condensation), 80°C (cyclization)
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Time : 6–8 hours (total)
Table 2: Condensation-Cyclization Efficiency
| Diketone | Cyclization Temp (°C) | Yield (%) |
|---|---|---|
| Methyl trifluoromethyl | 80 | 96 |
| Ethyl trifluoromethyl | 80 | 88 |
| Phenyl trifluoromethyl | 100 | 75 |
Advantages :
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High regioselectivity due to electron-withdrawing groups directing cyclization.
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Mild conditions minimize side reactions.
Reductive Functionalization
Borohydride-Mediated Reduction
Although less common, sodium borohydride (NaBH4) has been utilized in multi-step syntheses to introduce hydroxyl groups indirectly. For example, reducing a ketone precursor to an alcohol followed by oxidation or functional group interconversion.
Example Protocol :
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Reduce 2-keto-4-methyl-6-(trifluoromethyl)nicotinonitrile using NaBH4 in tetrahydrofuran (THF)/methanol.
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Acidify to isolate the alcohol intermediate.
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Oxidize selectively to the hydroxyl group.
Conditions :
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Reductant : NaBH4 (4 equivalents)
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Solvent : THF/MeOH (4:1)
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Temperature : 60–65°C
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Time : 24–48 hours
Limitations :
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Multi-step process reduces overall efficiency.
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Over-reduction risks forming undesired byproducts.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | 95 | High | Moderate |
| Condensation-Cyclization | 96 | 98 | Moderate | High |
| Reductive Functionalization | 65 | 85 | Low | Low |
Key Insights :
-
Condensation-cyclization offers superior yield and purity but requires specialized diketone precursors.
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Nucleophilic substitution is more scalable but energy-intensive due to high temperatures.
Industrial Scalability and Optimization
Chemical Reactions Analysis
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Agrochemical Development :
- Pharmaceutical Research :
- Material Science :
Case Study 1: Flurtamone Synthesis
A study demonstrated the effective use of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in synthesizing flurtamone, showcasing a significant improvement in yield compared to previous methods. The process involved a stepwise reaction that minimized side products, making it viable for large-scale production .
Case Study 2: Pharmaceutical Applications
Research indicated that modifications of the compound could lead to new drug candidates with improved pharmacokinetic profiles. In vitro studies showed promising results in targeting specific cancer cell lines, indicating potential for further development into anticancer therapies .
Mechanism of Action
The mechanism by which 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.4 g/cm³
- Boiling Point : 270.9°C at 760 mmHg
- Melting Point : 117.6°C
- Vapor Pressure : 0.00667 mmHg at 25°C .
Structural and Functional Analogues
Nicotinonitrile derivatives share a common pyridine backbone but differ in substituent groups, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogues:
Table 1: Comparative Analysis of Nicotinonitrile Derivatives
Key Observations
Chlorine substituents (e.g., 2,6-dichloro derivative) increase lipophilicity, favoring herbicidal applications . Amino and thioether groups (e.g., 2-isopropylamino and 2-methylthio derivatives) improve solubility and metabolic stability, critical for drug candidates .
Biological Activity Trends: Anticancer Potential: Derivatives with aromatic amines (e.g., 4-fluorobenzylamino) show cytotoxicity against cancer cell lines, likely due to interactions with DNA or kinases . Antiviral and Antifungal Applications: Thioether-containing analogues exhibit broad-spectrum activity, possibly through thiol-mediated redox disruption .
Physical Property Variations :
- Melting Points : The presence of rigid substituents (e.g., trifluoromethyl) correlates with higher melting points (e.g., 117.6°C for the target compound vs. 38–40°C for the dichloro analogue) .
- Vapor Pressure : The target compound’s low vapor pressure (0.00667 mmHg) suggests stability under ambient conditions, advantageous for storage .
Biological Activity
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique chemical structure, characterized by a hydroxyl group and a trifluoromethyl moiety, allows it to interact with various biological targets, making it a valuable probe in biochemical assays and a potential therapeutic agent.
The compound's molecular formula is CHFNO, and it features both hydrophilic (hydroxyl group) and lipophilic (trifluoromethyl group) characteristics. These properties are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through lipid membranes and increasing its interaction potential with target molecules.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, studies have demonstrated that the compound can downregulate key signaling pathways involved in cancer cell survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines and inhibit pathways such as NF-κB, which is critical in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Case Studies
- Anticancer Evaluation : A study evaluating the effects of this compound on human breast cancer cells revealed that treatment resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to control treatments .
- Anti-inflammatory Mechanism : In an animal model of inflammation, administration of the compound significantly reduced edema and levels of inflammatory markers in serum, supporting its potential use in clinical settings for inflammatory conditions .
- Antimicrobial Testing : A series of antimicrobial tests against common pathogens showed that this compound effectively inhibited growth at concentrations as low as 0.03 mM for certain strains, highlighting its potential as an alternative treatment for antibiotic-resistant infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
